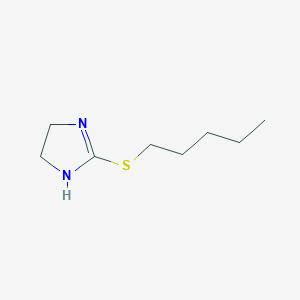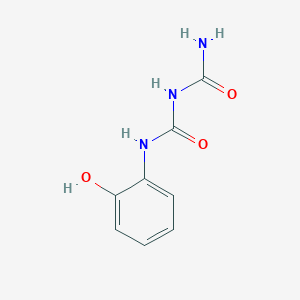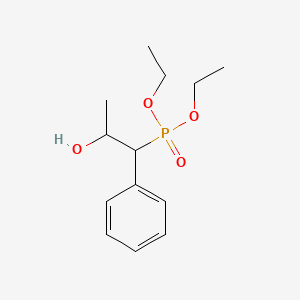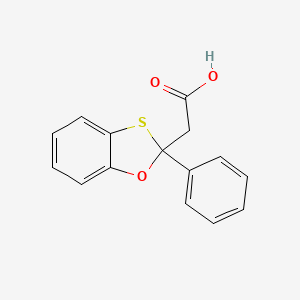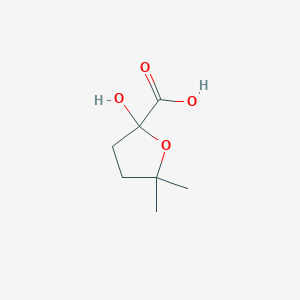
2-Hydroxy-5,5-dimethyloxolane-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-5,5-dimethyloxolane-2-carboxylic acid is an organic compound that belongs to the class of carboxylic acids It features a unique structure with a hydroxyl group and a carboxyl group attached to a five-membered oxolane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-5,5-dimethyloxolane-2-carboxylic acid can be achieved through several methods. One common approach involves the oxidation of 5,5-dimethyloxolane-2-carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions . Another method includes the hydrolysis of 5,5-dimethyloxolane-2-carbonitrile in the presence of a strong acid or base .
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation processes using efficient and cost-effective oxidizing agents. The reaction conditions are optimized to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-Hydroxy-5,5-dimethyloxolane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxyl group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Halogenating agents like thionyl chloride (SOCl2), alkylating agents.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of halogenated or alkylated derivatives.
Applications De Recherche Scientifique
2-Hydroxy-5,5-dimethyloxolane-2-carboxylic acid has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Hydroxy-5,5-dimethyloxolane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxyl groups play a crucial role in its reactivity and binding affinity to enzymes and receptors. The compound can undergo various biochemical transformations, leading to the formation of active metabolites that exert biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5,5-Dimethyloxolane-2-carboxylic acid
- 2-Hydroxy-5-methyloxolane-2-carboxylic acid
- 5,5-Dimethyltetrahydrofuran-2-carboxylic acid
Uniqueness
2-Hydroxy-5,5-dimethyloxolane-2-carboxylic acid is unique due to the presence of both a hydroxyl and a carboxyl group on the oxolane ring, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
62593-11-7 |
|---|---|
Formule moléculaire |
C7H12O4 |
Poids moléculaire |
160.17 g/mol |
Nom IUPAC |
2-hydroxy-5,5-dimethyloxolane-2-carboxylic acid |
InChI |
InChI=1S/C7H12O4/c1-6(2)3-4-7(10,11-6)5(8)9/h10H,3-4H2,1-2H3,(H,8,9) |
Clé InChI |
JCNOJHXUPNUGMJ-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCC(O1)(C(=O)O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{[5-(4-Chlorophenyl)thiophen-2-yl]methyl}pyrrolidine](/img/structure/B14516455.png)
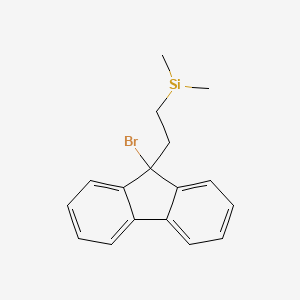
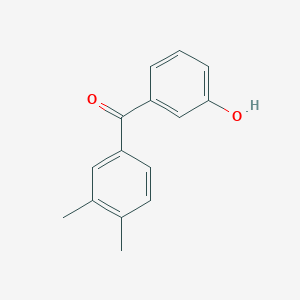
![{[4-(2-Nitroethenyl)phenyl]methyl}(triphenyl)phosphanium bromide](/img/structure/B14516484.png)

![4-{2-[4-(Heptyloxy)phenyl]prop-1-EN-1-YL}benzonitrile](/img/structure/B14516491.png)
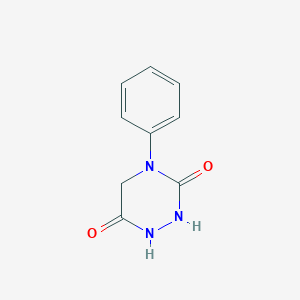
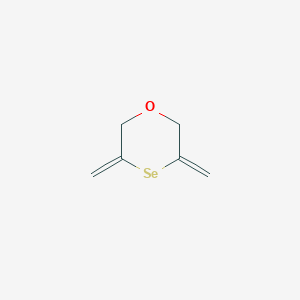
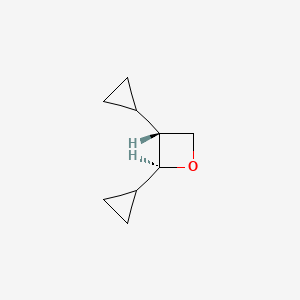
methanone](/img/structure/B14516511.png)
